D-7-Azatryptophane

Vue d'ensemble

Description

D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .

Synthesis Analysis

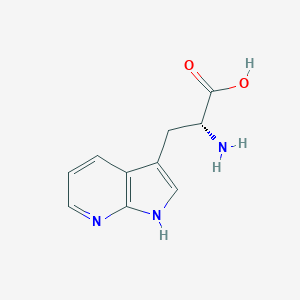

7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .

Molecular Structure Analysis

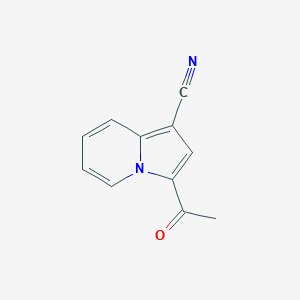

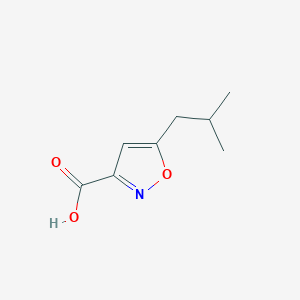

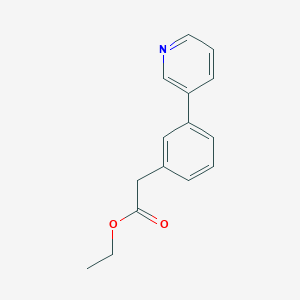

The molecular formula of D-7-Azatryptophan is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .

Chemical Reactions Analysis

D-7-Azatryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .

Physical And Chemical Properties Analysis

D-7-Azatryptophan has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .

Applications De Recherche Scientifique

Induction d'enzymes microbiennes

D-7-Azatryptophane : agit comme un inducteur synergique de la tryptophane oxygénase dans Pseudomonas acidovorans. Cette enzyme joue un rôle crucial dans le métabolisme du tryptophane, et son induction est essentielle pour l'étude des systèmes enzymatiques microbiens. Le processus d'induction nécessite la multiplication cellulaire et la synthèse de protéines de novo, et il est soumis à la répression catabolique .

Études d'inhibition de la photosynthèse

Ce composé a été trouvé pour inhiber l'assimilation du carbone photosynthétique, l'évolution de l'oxygène et le métabolisme de l'azote dans Anabaena sp., une cyanobactérie marine filamenteuse, hétérocystée. Cela fait de This compound un outil précieux pour étudier les effets des changements environnementaux sur les organismes photosynthétiques .

Métabolisme de l'azote

En inhibant le métabolisme de l'azote dans les cyanobactéries, This compound fournit un moyen d'explorer la fixation de l'azote et sa régulation. Ceci est particulièrement important pour comprendre les rôles écologiques des cyanobactéries et leur contribution au cycle de l'azote dans les systèmes aquatiques .

Interactions protéine-protéine

This compound : peut être utilisé pour marquer les protéines afin d'étudier leurs interactions avec d'autres biomolécules. Par exemple, la biotine marquée avec This compound a été utilisée pour étudier sa liaison avec l'avidine, fournissant des informations sur la spécificité et la force des interactions biotine-avidine .

Recherche en immunologie

Dans les études immunologiques, les antigènes marqués avec du This compound ont été utilisés pour examiner leur interaction avec les molécules du complexe majeur d'histocompatibilité (CMH). Cette recherche est essentielle pour le développement de vaccins et la compréhension des réponses immunitaires .

Safety and Hazards

Mécanisme D'action

Target of Action

D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan . The primary target of D-7-Azatryptophan is tryptophan oxygenase of Pseudomonas acidovorans . Tryptophan oxygenase is an enzyme that catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, which is the first step in the kynurenine pathway of tryptophan degradation .

Mode of Action

D-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase . This means that the presence of D-7-Azatryptophan enhances the activity of tryptophan oxygenase, leading to increased degradation of tryptophan .

Biochemical Pathways

D-7-Azatryptophan affects the kynurenine pathway of tryptophan degradation . By inducing tryptophan oxygenase, D-7-Azatryptophan increases the conversion of tryptophan to N-formylkynurenine, which is then further metabolized along the kynurenine pathway . This can lead to downstream effects such as the production of various bioactive metabolites .

Pharmacokinetics

Like other amino acids, its absorption, distribution, metabolism, and excretion (adme) are likely to be influenced by factors such as its structure, charge, and the presence of specific transporters .

Result of Action

The induction of tryptophan oxygenase by D-7-Azatryptophan leads to increased degradation of tryptophan . This can have various molecular and cellular effects, depending on the specific biological context . For example, in Anabaena sp. Strain 1F, a marine filamentous, heterocystous cyanobacterium, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism .

Action Environment

The action of D-7-Azatryptophan can be influenced by various environmental factors . For instance, its fluorescence emission behavior changes in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide . This suggests that the action, efficacy, and stability of D-7-Azatryptophan can be affected by factors such as hydration and the presence of specific solvents .

Analyse Biochimique

Biochemical Properties

D-7-Azatryptophan plays a significant role in biochemical reactions, particularly as an inducer of tryptophan oxygenase in certain bacterial species such as Pseudomonas acidovorans . This enzyme catalyzes the oxidation of tryptophan, leading to the production of kynurenine. D-7-Azatryptophan interacts synergistically with L-tryptophan to enhance the activity of tryptophan oxygenase . Additionally, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in cyanobacteria such as Anabaena sp .

Cellular Effects

D-7-Azatryptophan exerts various effects on different types of cells and cellular processes. In cyanobacteria, it inhibits key metabolic processes, including photosynthetic carbon assimilation and nitrogen metabolism . This inhibition can lead to reduced growth and altered cellular function. In bacterial cells, D-7-Azatryptophan acts as an inducer of tryptophan oxygenase, influencing the metabolic pathway of tryptophan degradation . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of D-7-Azatryptophan involves its interaction with specific enzymes and biomolecules. As an analog of tryptophan, D-7-Azatryptophan can bind to the active site of tryptophan oxygenase, enhancing its catalytic activity in the presence of L-tryptophan . This binding interaction leads to increased production of kynurenine from tryptophan. Additionally, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes in cyanobacteria suggest that it may interfere with key enzymes involved in carbon fixation and nitrogen assimilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-7-Azatryptophan can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that D-7-Azatryptophan can maintain its inhibitory effects on photosynthetic processes and nitrogen metabolism in cyanobacteria over extended periods

Dosage Effects in Animal Models

The effects of D-7-Azatryptophan in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, D-7-Azatryptophan may induce significant changes in metabolic pathways and enzyme activities. Studies in cyanobacteria have demonstrated that higher concentrations of D-7-Azatryptophan can lead to pronounced inhibition of photosynthetic processes and nitrogen metabolism . It is essential to determine the threshold and toxic doses of D-7-Azatryptophan in various animal models to assess its safety and efficacy.

Metabolic Pathways

D-7-Azatryptophan is involved in metabolic pathways related to tryptophan degradation. In bacterial species such as Pseudomonas acidovorans, D-7-Azatryptophan acts as an inducer of tryptophan oxygenase, leading to the production of kynurenine . This metabolic pathway is crucial for the catabolism of tryptophan and the generation of downstream metabolites. Additionally, D-7-Azatryptophan’s inhibitory effects on photosynthetic carbon assimilation and nitrogen metabolism in cyanobacteria suggest its involvement in key metabolic processes .

Transport and Distribution

The transport and distribution of D-7-Azatryptophan within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. In cyanobacteria, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes indicate its accumulation in cellular compartments involved in carbon fixation and nitrogen assimilation . Understanding the transport mechanisms and distribution patterns of D-7-Azatryptophan is crucial for elucidating its cellular effects.

Subcellular Localization

D-7-Azatryptophan’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. In cyanobacteria, D-7-Azatryptophan’s inhibitory effects on photosynthetic processes suggest its localization in chloroplasts or other organelles involved in carbon fixation

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428421 | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134235-82-8 | |

| Record name | 7-Aza-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

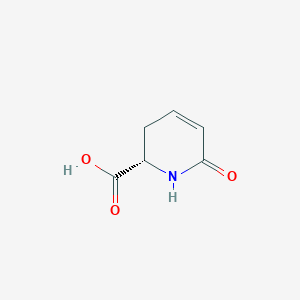

![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)